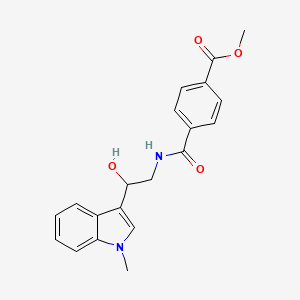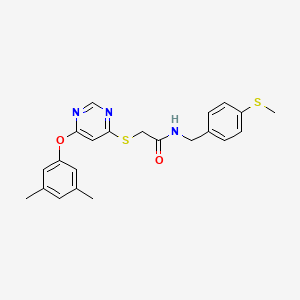
2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(4-(methylthio)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(4-(methylthio)benzyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O2S2 and its molecular weight is 425.57. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(4-(methylthio)benzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(4-(methylthio)benzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research has focused on synthesizing novel heterocyclic compounds derived from pyrimidinones and thiophenes, indicating the importance of such structures in developing new chemical entities with potential biological activities. These synthetic pathways often aim to create compounds with enhanced anti-inflammatory, analgesic, antimicrobial, and other pharmacological properties.
Anti-inflammatory and Analgesic Agents : Compounds synthesized from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This suggests potential applications in developing new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial Activity : Novel pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This highlights the compound's potential use in addressing microbial infections (Hossan et al., 2012).
Crystal Structure Analysis
Understanding the crystal structures of related pyrimidine derivatives provides insights into their chemical behavior and interaction mechanisms, which is crucial for designing compounds with desired biological activities.
- Structural Insights : The crystal structures of similar pyrimidin-2-yl sulfanyl acetamides have been analyzed, revealing details about their conformation and potential interactions. Such structural insights are valuable for rational drug design, particularly in targeting specific biological pathways (Subasri et al., 2016).
Biological Activities Exploration
Several studies have explored the biological activities of compounds structurally related to the specified chemical, with a focus on antimicrobial, antiviral, and anti-inflammatory properties.
Antiviral Properties : Research into pyrimidin-4(3H)-one derivatives has shown potential antiviral activities, particularly against human immunodeficiency virus (HIV-1), highlighting the relevance of these compounds in developing new antiviral drugs (Novikov et al., 2004).
Antimicrobial and Anti-inflammatory Potential : The synthesis and evaluation of pyridines, pyrimidinones, and oxazinones for their antimicrobial and anti-inflammatory activities underscore the significance of these heterocyclic compounds in medicinal chemistry. Their ability to combat microbial infections and reduce inflammation suggests a wide range of therapeutic applications (Amr et al., 2007).
Propriétés
IUPAC Name |
2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-15-8-16(2)10-18(9-15)27-21-11-22(25-14-24-21)29-13-20(26)23-12-17-4-6-19(28-3)7-5-17/h4-11,14H,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORAIJIAENEUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(4-(methylthio)benzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2744715.png)
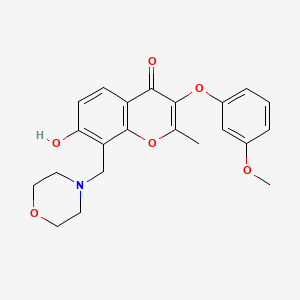
![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2744721.png)
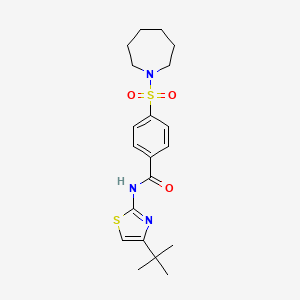
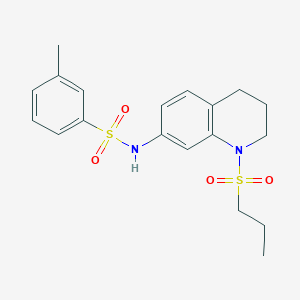
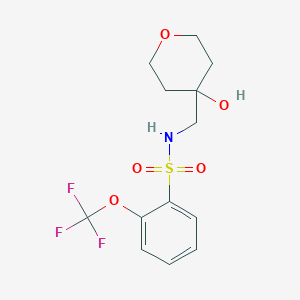
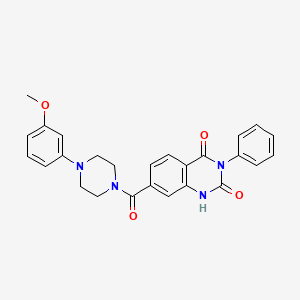
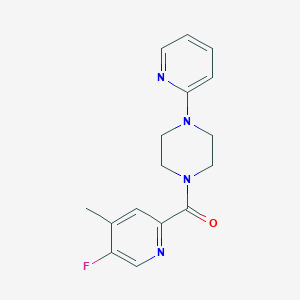
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide](/img/structure/B2744731.png)
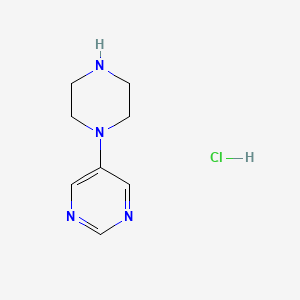
![[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate](/img/structure/B2744733.png)
![4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine](/img/structure/B2744735.png)
![5-Cyclopropyl-3-[[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2744737.png)
